Cas no 56153-45-8 (4-Hydroxy-2,6-diphenyl-4H-1,4lambda5-oxaphosphinin-4-one)

4-Hydroxy-2,6-diphenyl-4H-1,4λ5-oxaphosphinin-4-one is a heterocyclic organophosphorus compound featuring a unique oxaphosphinine core structure. Its distinct chemical framework, combining phosphorus and oxygen within a six-membered ring, lends itself to applications in coordination chemistry and catalytic systems. The presence of hydroxyl and phenyl substituents enhances its reactivity, making it a versatile intermediate for synthesizing phosphorus-containing ligands or functional materials. This compound exhibits potential utility in asymmetric catalysis and as a precursor for phosphorus-based polymers. Its stability under ambient conditions and well-defined molecular architecture further contribute to its suitability for advanced research in organophosphorus chemistry.
4-Hydroxy-2,6-diphenyl-4H-1,4lambda5-oxaphosphinin-4-one structure
56153-45-8 structure
Product Name:4-Hydroxy-2,6-diphenyl-4H-1,4lambda5-oxaphosphinin-4-one
CAS No:56153-45-8
MF:C16H13O3P
MW:284.246385335922
CID:944981
PubChem ID:2322533
Update Time:2025-06-12

4-Hydroxy-2,6-diphenyl-4H-1,4lambda5-oxaphosphinin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4-OXO-2,6-DIPHENYL-4H-4LAMBDA*5*-[1,4]OXAPHOSPHININ-4-OL
    • 4-hydroxy-2,6-diphenyl-1,4λ<sup>5</sup>-oxaphosphinine 4-oxide
    • 2,6-Diphenyl-4H-1,4-oxaphosphorin-4-ol-4-oxid
    • 4-hydroxy-2,6-diphenyl-1,4
    • 4-hydroxy-2,6-diphenyl-1,4-oxaphosphorin 4-oxide
    • 4-hydroxy-2,6-diphenyl-4H-1,4-oxaphosphorin 4-oxide
    • AC1M55YN
    • AC1Q7DLN
    • CTK8F6239
    • HMS1769H06
    • Oprea1_836782
    • MLS000097831
    • 4-hydroxy-2,6-diphenyl-1,4lambda5-oxaphosphinine 4-oxide
    • CS-0218384
    • E?-oxaphosphinin-4-one
    • 56153-45-8
    • G35301
    • DTXSID50368086
    • AKOS000114787
    • AB00420780-04
    • SMR000059942
    • 4-Oxo-2,6-diphenyl-4h-4lambda5-[1,4]oxaphosphinin-4-ol
    • BDBM114717
    • 4-hydroxy-2,6-diphenyl-1,4-oxaphosphinine 4-oxide
    • 4-Hydroxy-2,6-diphenyl-4H-1,4lambda5-oxaphosphinin-4-one
    • EN300-00806
    • Z56758836
    • 4-hydroxy-2,6-diphenyl-4H-1,4$l^{5}-oxaphosphinin-4-one
    • 4-oxidanyl-2,6-diphenyl-1,4-oxaphosphinine 4-oxide
    • 4-hydroxy-2,6-diphenyl-4H-1,4
    • CHEMBL1388370
    • cid_2322533
    • HMS2335D07
    • MDL: MFCD01017116
    • Inchi: 1S/C16H13O3P/c17-20(18)11-15(13-7-3-1-4-8-13)19-16(12-20)14-9-5-2-6-10-14/h1-12H,(H,17,18)
    • InChI Key: GTQWDLLIYQXLFL-UHFFFAOYSA-N
    • SMILES: P1(C=C(C2C=CC=CC=2)OC(C2C=CC=CC=2)=C1)(=O)O

Computed Properties

  • Exact Mass: 284.06029
  • Monoisotopic Mass: 284.06023127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

4-Hydroxy-2,6-diphenyl-4H-1,4lambda5-oxaphosphinin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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4-Hydroxy-2,6-diphenyl-4H-1,4lambda5-oxaphosphinin-4-one
56153-45-8
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$ 50.00 2022-06-07
TRC
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4-Hydroxy-2,6-diphenyl-4H-1,4lambda5-oxaphosphinin-4-one
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SHENG KE LU SI SHENG WU JI SHU
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Additional information on 4-Hydroxy-2,6-diphenyl-4H-1,4lambda5-oxaphosphinin-4-one

Comprehensive Overview of 4-Hydroxy-2,6-diphenyl-4H-1,4lambda5-oxaphosphinin-4-one (CAS No. 56153-45-8)

The compound 4-Hydroxy-2,6-diphenyl-4H-1,4lambda5-oxaphosphinin-4-one (CAS No. 56153-45-8) is a unique heterocyclic molecule that has garnered significant attention in the fields of organic chemistry and materials science. Its complex structure, featuring a phosphorus-containing six-membered ring, makes it a subject of interest for researchers exploring novel phosphorus-based heterocycles and their applications. The presence of both hydroxyl and phenyl groups in its architecture contributes to its distinct chemical properties, which are being investigated for potential uses in pharmaceutical intermediates, ligand design, and functional materials.

In recent years, the demand for specialty chemicals like 4-Hydroxy-2,6-diphenyl-4H-1,4lambda5-oxaphosphinin-4-one has surged, driven by advancements in drug discovery and catalysis. Researchers are particularly intrigued by its potential role in asymmetric synthesis, where its chiral environment could facilitate the formation of enantiomerically pure compounds. This aligns with the growing trend in the pharmaceutical industry to develop stereoselective synthetic routes for active pharmaceutical ingredients (APIs).

The compound's thermal stability and solubility characteristics have also been topics of exploration, especially in the context of high-performance materials. With the rise of green chemistry initiatives, scientists are evaluating whether 56153-45-8 can serve as a building block for eco-friendly polymers or flame-retardant additives. These investigations are part of a broader effort to replace traditional halogenated compounds with phosphorus-based alternatives, which often exhibit lower environmental persistence.

From a structural perspective, the oxaphosphinine core of this molecule presents intriguing electronic properties. Computational chemistry studies suggest that the delocalized electron system within the ring may contribute to unusual optical behaviors, making it a candidate for organic electronic applications. This has sparked interest in its potential use in OLED materials or molecular sensors, particularly as the demand for flexible electronics continues to grow.

The synthesis of 4-Hydroxy-2,6-diphenyl-4H-1,4lambda5-oxaphosphinin-4-one typically involves phosphorus-mediated cyclization reactions, with researchers constantly optimizing protocols to improve yield and purity. Recent publications have highlighted innovative approaches using microwave-assisted synthesis and flow chemistry techniques, reflecting the chemical industry's push toward process intensification. These methodological advancements are crucial for scaling up production while maintaining cost-effectiveness and sustainability.

Analytical characterization of this compound presents unique challenges due to its tautomeric equilibria and potential for prototropic shifts. Advanced techniques such as multinuclear NMR spectroscopy (particularly 31P NMR) and X-ray crystallography have been instrumental in elucidating its molecular structure and dynamic behavior in solution. These studies contribute valuable data to the growing body of knowledge about phosphorus heterocycles and their structure-activity relationships.

Looking forward, the scientific community anticipates expanded applications for CAS 56153-45-8 as research into main group element chemistry progresses. Its combination of structural novelty and functional versatility positions it as a promising candidate for addressing current challenges in medicinal chemistry, materials science, and catalytic systems. Ongoing studies are expected to reveal new dimensions of its reactivity and potential utility across multiple scientific disciplines.

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